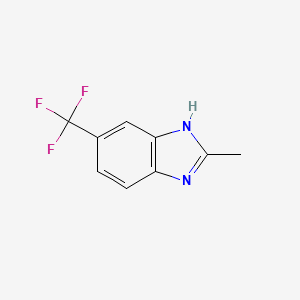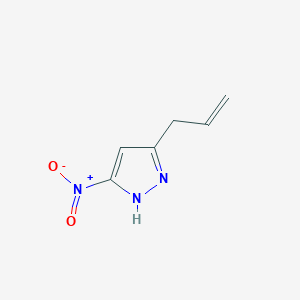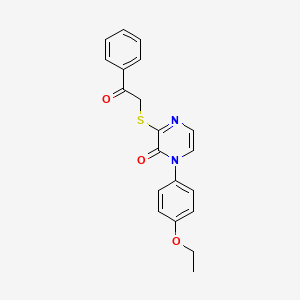
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Scientific Research Applications
Antiprotozoal Activity
Furan derivatives have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Research indicates that certain furan analogues exhibit significant activity against Trypanosoma rhodesiense, showing promise for therapeutic applications in treating diseases like trypanosomiasis. The study involved the synthesis of compounds through a series of chemical reactions, highlighting the potential of furan derivatives in the development of antiprotozoal drugs (Das & Boykin, 1977).
Photopolymerization Applications
The introduction of furan-based compounds in the field of photopolymerization represents a novel area of application. A specific study describes the use of an alkoxyamine bearing a chromophore group for UV-induced polymerization, showcasing the versatility of furan derivatives in material science, particularly in creating polymers with specific properties (Guillaneuf et al., 2010).
Antimicrobial and Antioxidant Activities
Research on the synthesis and evaluation of Schiff bases derived from furan-containing compounds has shown that these substances possess significant antimicrobial and antioxidant properties. This highlights the potential for furan derivatives in the development of new antimicrobial agents and antioxidants, which could be applicable in pharmaceuticals and food preservation (Arora et al., 2013).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,24-16-6-4-15(19)5-7-16)17(21)20(9-11-22-3)12-14-8-10-23-13-14/h4-8,10,13H,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPWEVGPSYAFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CCOC)CC1=COC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)


![1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2451761.png)

![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451768.png)




![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)